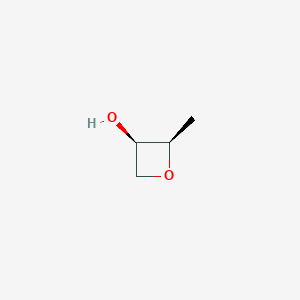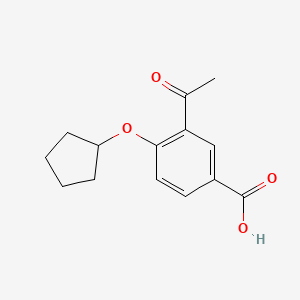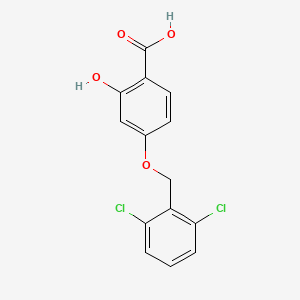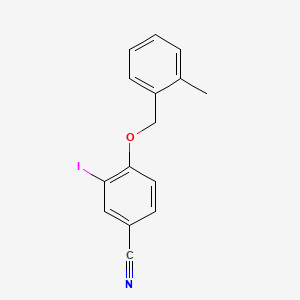![molecular formula C9H11N3O B13010487 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolo pyridine. The use of microwave irradiation in industrial settings can reduce unwanted byproducts and eliminate the need for hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Scientific Research Applications
2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions can modulate various cellular processes, including inflammation, cell proliferation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole-pyridine structure and exhibits comparable biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential kinase inhibitory activity.
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure and used in the design of efficient light-emitting materials for OLED devices.
Uniqueness
2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of the propanol group, which can influence its biological activity and chemical reactivity. This compound’s ability to act as an inverse agonist and enzyme inhibitor makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(triazolo[1,5-a]pyridin-7-yl)propan-2-ol |
InChI |
InChI=1S/C9H11N3O/c1-9(2,13)8-5-3-4-7-6-10-11-12(7)8/h3-6,13H,1-2H3 |
InChI Key |
XYACTXADYQYVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC2=CN=NN21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


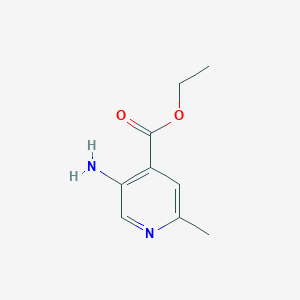
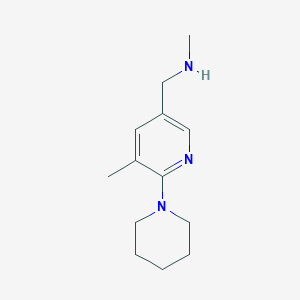
![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
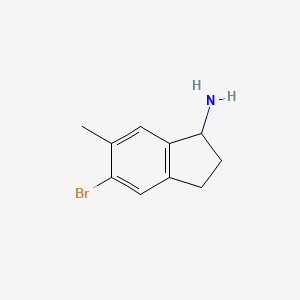
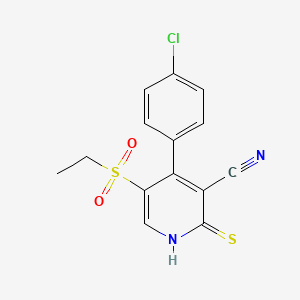
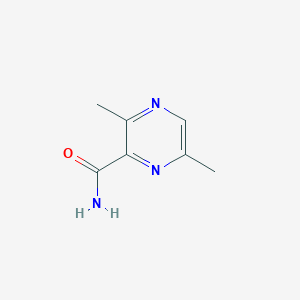
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)
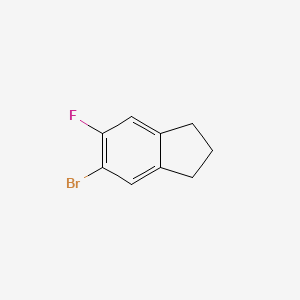
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
